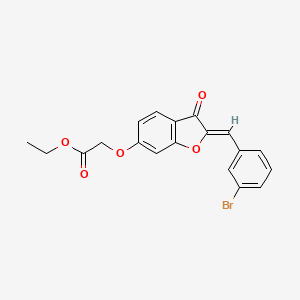

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-6-7-15-16(10-14)25-17(19(15)22)9-12-4-3-5-13(20)8-12/h3-10H,2,11H2,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYSEYNLANNSGM-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body.

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of target proteins.

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, benzofuran derivatives have been known to participate in reactions such as the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration.

Result of Action

Similar compounds have been known to exert various biological effects, such as anti-inflammatory, antioxidant, and anticancer activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions.

Biological Activity

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a bromobenzylidene moiety and a dihydrobenzofuran ring, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that can be represented as follows:

This structure includes:

- A bromobenzylidene group, which may enhance biological reactivity.

- An ethyl acetate group that contributes to the compound's solubility and potential interaction with biological targets.

Antimicrobial Activity

A study focusing on benzofuran derivatives revealed significant antimicrobial properties. Compounds within this class demonstrated inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Anticancer Potential

Benzofuran derivatives have been reported to exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation by targeting specific signaling pathways . Given the structural similarities, this compound could potentially act on similar pathways.

Case Studies and Research Findings

- Antimicrobial Activity Study : A series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy. The study found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzofuran core could lead to improved activity levels .

- Anticancer Research : In a study examining various derivatives of benzofuran compounds, researchers observed that certain substitutions led to increased cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that this compound may similarly affect cancer cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzofuran A | Antimicrobial | Cell membrane disruption |

| Benzofuran B | Anticancer | Apoptosis induction |

| Benzofuran C | Anti-inflammatory | Cytokine inhibition |

| (Z)-ethyl 2... | Potentially similar | Hypothesized apoptosis pathway |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-bromobenzylidene moiety undergoes palladium-catalyzed cross-coupling reactions to introduce substituents at the bromine position.

Key factors influencing NAS:

-

Catalyst choice : Pd-based catalysts (e.g., PdCl₂(MeCN)₂) enhance coupling efficiency .

-

Solvent : Polar aprotic solvents (DMF, THF) optimize reaction rates .

Ester Hydrolysis and Functionalization

The ethyl acetate group undergoes hydrolysis or transesterification under acidic/basic conditions.

Reduction Reactions

The 3-oxo group in the dihydrobenzofuran core can be selectively reduced.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | 3-Hydroxy-2,3-dihydrobenzofuran | 82% | |

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 68% |

Oxidation and Cyclization

The dihydrobenzofuran ring participates in oxidation and annulation reactions.

Stereoselective Modifications

Asymmetric catalysis enables enantioselective functionalization:

-

Heck/Tsuji-Trost Reaction : Pd/TY-Phos catalyst achieves >95% ee in dihydrobenzofuran derivatives .

-

Phosphorus(III)-Mediated Cycloaddition : Produces diastereomers via [4+1] pathways .

Key Reaction Considerations

-

Solvent Effects : THF and DMF enhance NAS efficiency, while EtOH favors hydrolysis .

-

Temperature : Cross-couplings require 80–100°C, whereas reductions proceed at 0–25°C .

-

Steric Effects : Bulky substituents at the 6-position hinder cyclization .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Tubulin Binding and Antiproliferative Activity

Aurones with modifications to the benzylidene ring, benzofuran core, or ester groups exhibit varying potency and selectivity. Key analogs and their properties are summarized in Table 1 .

Table 1: Comparison of (Z)-Ethyl 2-((2-(3-Bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with Analogs

*Inferred from structural similarity to 5a/5b .

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-bromo substituent on the target compound’s benzylidene ring likely enhances binding to the colchicine site of tubulin by increasing electron withdrawal, similar to the dichloro substituent in 5b . Bromine’s larger atomic radius compared to chlorine or fluorine may also improve van der Waals interactions.

- Ester Moieties: Ethyl acetate in the target compound balances lipophilicity and metabolic stability. Methyl esters (e.g., ) are more prone to hydrolysis, while benzyl esters (e.g., ) offer greater stability but higher molecular weight.

- Heterocyclic Variations: Indole (5a) and pyridine (5b) substituents demonstrate nanomolar potency, suggesting that nitrogen-containing heterocycles enhance tubulin binding. The target compound’s bromophenyl group lacks heteroatoms but may compensate via strong hydrophobic interactions.

Selectivity and Toxicity Profiles

- Selectivity: Analogs like 5a and 5b show selectivity for cancer cells over normal lymphocytes, attributed to their specific binding to the colchicine site . The target compound’s bromine substituent may further refine selectivity by avoiding off-target interactions (e.g., hERG channel inhibition, which 5a lacks ).

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: The target compound (374.166 Da) is heavier than 5a and 5b (~350–370 Da), which may slightly reduce bioavailability.

- LogP: Bromine increases lipophilicity compared to fluorine (e.g., ) but less than tert-butyl groups (XLogP3 = 5.2 in ). Optimal LogP (3–5) is critical for membrane permeability.

- Hydrogen Bonding: The acetoxy oxygen and benzofuran carbonyl provide hydrogen bond acceptors, aiding solubility and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.